3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide is an organic compound with the molecular formula C10H12N4OS. It is a white to pale yellow solid and is known for its potential biological activities. This compound is part of the thienopyridine family, which is characterized by a fused thiophene and pyridine ring system.
Mechanism of Action
Target of Action
Related compounds in the thieno[2,3-b]pyridine family have been reported to inhibit various targets such as phosphoinositide specific phospholipase c (pi-plc) , and glycogen synthase kinase-3 .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds in the thieno[2,3-b]pyridine family have been reported to affect various pathways, including those involved in cell motility, tissue regeneration, and disease progression .
Result of Action
Related compounds in the thieno[2,3-b]pyridine family have been reported to have antitumor activity on numerous tumor cell lines .
Biochemical Analysis
Biochemical Properties
3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3, bacterial histidine kinase autophosphorylation, heat shock protein Hsp90, and serine/threonine kinase B-Raf . These interactions are essential for its biological activity, influencing various cellular processes and pathways.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer research and treatment.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It forms a salt-bridge interaction with lysine and hydrogen bonds with glutamic acid and aspartic acid via water molecules . These interactions lead to the inhibition of specific enzymes and modulation of cellular pathways, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its biological activity can vary depending on the nature of solvents used and the duration of exposure . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for its biological activity, influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biological effects . This localization is crucial for its role in modulating cellular pathways and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of solvents like ethanol and catalysts such as triethylamine, followed by purification steps like crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(dimethylamino)thieno[3,2-d]pyrimidine-2-carboxamide
- 3-Amino-4-(dimethylamino)thieno[3,4-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide exhibits unique structural features that contribute to its distinct biological activities. Its specific arrangement of amino and dimethylamino groups enhances its interaction with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-14(2)5-3-4-13-10-6(5)7(11)8(16-10)9(12)15/h3-4H,11H2,1-2H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQCIRNWAACMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701184614 | |
Record name | 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701184614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147992-87-8 | |
Record name | 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147992-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701184614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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